1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Description

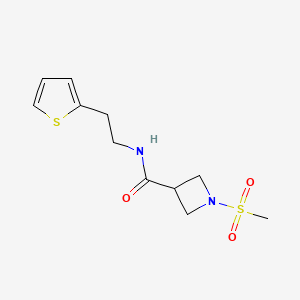

1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a small-molecule compound featuring a four-membered azetidine ring substituted with a methylsulfonyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(thiophen-2-yl)ethyl side chain.

Properties

IUPAC Name |

1-methylsulfonyl-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c1-18(15,16)13-7-9(8-13)11(14)12-5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMCHPOOWZPWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene-containing reagent reacts with the azetidine intermediate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced under hydrogenation conditions to form corresponding amines.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: Could involve pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Apremilast (CC-10004)

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) shares key features with the target compound:

- Methylsulfonyl group : Enhances solubility and stability in both compounds.

- Aromatic substituents : Apremilast uses a 3-ethoxy-4-methoxyphenyl group, while the target compound employs a thiophene ring. Thiophene’s electron-rich nature may improve binding to hydrophobic pockets compared to phenyl ethers.

Thiophene-Containing Carboxamides ()

Compounds such as N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) and 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) share the thiophene-carboxamide backbone but differ in side-chain functionalization:

- Key Differences :

Thiophen-2-yl Ethylamine Derivatives ()

Compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) feature dual thiophen-2-yl ethyl groups but lack sulfonyl or azetidine moieties. The target compound’s methylsulfonyl group may confer better solubility, while the azetidine carboxamide could enhance target specificity compared to tetrahydronaphthalene-based amines .

Physicochemical and Pharmacokinetic Insights

- Solubility: The methylsulfonyl group in the target compound likely improves aqueous solubility over non-sulfonated analogs (e.g., thiophene carboxamides in ) .

- Bioavailability : The combination of a small azetidine core and thiophene may balance rigidity and lipophilicity, favoring oral absorption over bulkier analogs like Apremilast .

Biological Activity

1-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, also known as CAS Number 1428371-06-5, is a compound with potential therapeutic applications. Its unique structure includes a methylsulfonyl group and a thiophene moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 288.4 g/mol. The compound's structure can be visualized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428371-06-5 |

| Molecular Formula | CHNOS |

| Molecular Weight | 288.4 g/mol |

The biological activity of this compound is largely attributed to its interactions with specific molecular targets in cells. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways related to cancer cell proliferation and survival. The presence of the thiophene group is believed to enhance its lipophilicity, improving cell membrane permeability and facilitating better interaction with intracellular targets.

Anticancer Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. In particular:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231 and MDA-MB-468). For instance, one study reported that the compound demonstrated IC values in the low micromolar range against these cell lines, suggesting potent antiproliferative effects .

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 | 0.79 |

| MDA-MB-468 | 0.79 |

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of STAT3 signaling pathways, which are often constitutively active in various tumors. By blocking STAT3 activity, the compound could prevent tumor cell proliferation and induce apoptosis .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in preclinical models:

- Breast Cancer Models : In a comparative study involving multiple azetidine compounds, it was found that those with methylsulfonyl substitutions exhibited enhanced cellular uptake and stronger antiproliferative effects compared to their non-substituted counterparts .

- Combination Therapies : The compound has also been evaluated in combination with traditional chemotherapeutics like docetaxel and cisplatin, showing synergistic effects that lead to improved therapeutic outcomes in resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.